molecular formula C12H12F2O2 B11721503 1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid

1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid

Cat. No.: B11721503
M. Wt: 226.22 g/mol
InChI Key: RJYRSHMDRKQMFR-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C12H12F2O2 and a molecular weight of 226.22 g/mol It is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group and a difluorophenyl group

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the carboxylic acid. Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(2,3-Difluorophenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

    Cyclopentanecarboxylic acid: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

    1-(3-Fluorophenyl)cyclopentanecarboxylic acid: Contains a single fluorine atom, which may affect its reactivity and interactions.

    1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid: Has fluorine atoms at different positions, potentially altering its chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

IUPAC Name

1-(2,3-difluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12F2O2/c13-9-5-3-4-8(10(9)14)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16)

InChI Key

RJYRSHMDRKQMFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C(=CC=C2)F)F)C(=O)O

Origin of Product

United States

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